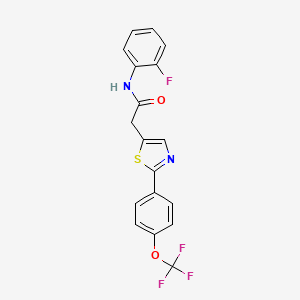
C18H12F4N2O2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a thiazolidinedione derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves several steps:
Formation of Thiazolidinedione Core: The thiazolidinedione core is typically synthesized by the reaction of thiazolidine with chloroacetic acid under basic conditions.
Substitution Reaction: The core structure is then subjected to a substitution reaction with 2-fluorobenzaldehyde to introduce the fluorophenyl group.
Condensation Reaction: The final step involves a condensation reaction with 3-(trifluoromethyl)aniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a ligand in molecular dynamics simulations. It can interact with various biomolecules, providing insights into protein-ligand interactions .
Medicine
Medically, thiazolidinedione derivatives are known for their antidiabetic properties. This compound is investigated for its potential to modulate glucose metabolism and insulin sensitivity .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to nuclear receptors, modulating gene expression and influencing various metabolic pathways. The compound’s effects on glucose metabolism are mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar in structure and function, used to improve insulin sensitivity.
Troglitazone: An older compound with similar properties but withdrawn due to safety concerns.
Uniqueness
The uniqueness of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct biological activities and improved pharmacokinetic properties compared to other thiazolidinedione derivatives .
Propriétés
Formule moléculaire |
C18H12F4N2O2S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H12F4N2O2S/c19-14-3-1-2-4-15(14)24-16(25)9-13-10-23-17(27-13)11-5-7-12(8-6-11)26-18(20,21)22/h1-8,10H,9H2,(H,24,25) |
Clé InChI |
NYAABVOTAKTAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


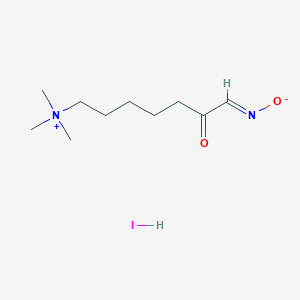
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
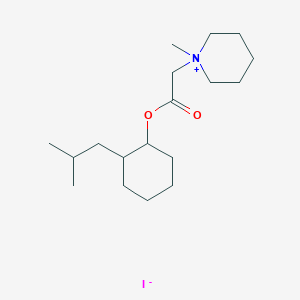
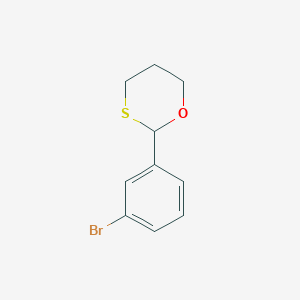
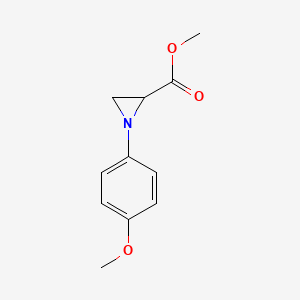
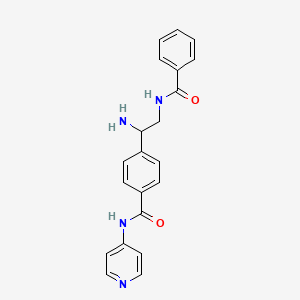
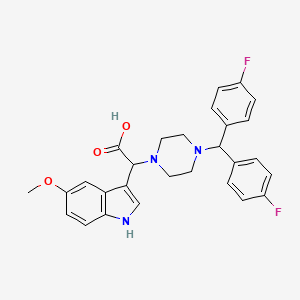
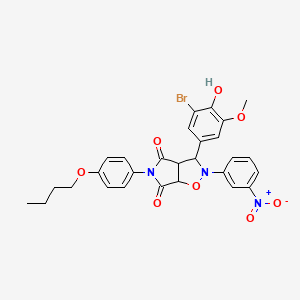
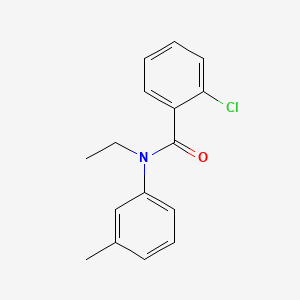
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)

